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molecular formula C8H8Cl4Si B8519820 Trichloro{[4-(chloromethyl)phenyl]methyl}silane CAS No. 76371-52-3

Trichloro{[4-(chloromethyl)phenyl]methyl}silane

Cat. No. B8519820
M. Wt: 274.0 g/mol
InChI Key: QOUJYSRCDNANNE-UHFFFAOYSA-N
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Patent
US06392077B1

Procedure details

In the same apparatus and procedure as Example 1 above, 0.059 g (0.20 mmol) of tetrabutylphosphonium chloride, 0.35 g (2.0 mmol) of 1,4-bis(chloromethyl)benzene, 1.35 g (10.0 mmol) of trichlorosilane, and 10 ml of dried benzene were reacted at 150° C. for 2 hrs. The resulting mixture was distilled to give 0.16 g of 1-chloromethyl-4-(trichlorosilylmethyl)benzene (yield; 30%) and 0.19 g of 1,4-bis(trichlorosilylmethyl)benzene (yield; 25%).
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
0.059 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9]Cl)=[CH:5][CH:4]=1.[Cl:11][SiH:12]([Cl:14])[Cl:13]>[Cl-].C([P+](CCCC)(CCCC)CCCC)CCC.C1C=CC=CC=1>[Cl:1][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][Si:12]([Cl:14])([Cl:13])[Cl:11])=[CH:5][CH:4]=1.[Cl:11][Si:12]([CH2:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][Si:12]([Cl:14])([Cl:13])[Cl:11])=[CH:5][CH:4]=1)([Cl:14])[Cl:13] |f:2.3|

Inputs

Step One
Name
Quantity
0.35 g
Type
reactant
Smiles
ClCC1=CC=C(C=C1)CCl
Name
Quantity
1.35 g
Type
reactant
Smiles
Cl[SiH](Cl)Cl
Name
Quantity
0.059 g
Type
catalyst
Smiles
[Cl-].C(CCC)[P+](CCCC)(CCCC)CCCC
Name
Quantity
10 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The resulting mixture was distilled

Outcomes

Product
Name
Type
product
Smiles
ClCC1=CC=C(C=C1)C[Si](Cl)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.16 g
YIELD: PERCENTYIELD 30%
Name
Type
product
Smiles
Cl[Si](Cl)(Cl)CC1=CC=C(C=C1)C[Si](Cl)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.19 g
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06392077B1

Procedure details

In the same apparatus and procedure as Example 1 above, 0.059 g (0.20 mmol) of tetrabutylphosphonium chloride, 0.35 g (2.0 mmol) of 1,4-bis(chloromethyl)benzene, 1.35 g (10.0 mmol) of trichlorosilane, and 10 ml of dried benzene were reacted at 150° C. for 2 hrs. The resulting mixture was distilled to give 0.16 g of 1-chloromethyl-4-(trichlorosilylmethyl)benzene (yield; 30%) and 0.19 g of 1,4-bis(trichlorosilylmethyl)benzene (yield; 25%).
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
0.059 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9]Cl)=[CH:5][CH:4]=1.[Cl:11][SiH:12]([Cl:14])[Cl:13]>[Cl-].C([P+](CCCC)(CCCC)CCCC)CCC.C1C=CC=CC=1>[Cl:1][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][Si:12]([Cl:14])([Cl:13])[Cl:11])=[CH:5][CH:4]=1.[Cl:11][Si:12]([CH2:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][Si:12]([Cl:14])([Cl:13])[Cl:11])=[CH:5][CH:4]=1)([Cl:14])[Cl:13] |f:2.3|

Inputs

Step One
Name
Quantity
0.35 g
Type
reactant
Smiles
ClCC1=CC=C(C=C1)CCl
Name
Quantity
1.35 g
Type
reactant
Smiles
Cl[SiH](Cl)Cl
Name
Quantity
0.059 g
Type
catalyst
Smiles
[Cl-].C(CCC)[P+](CCCC)(CCCC)CCCC
Name
Quantity
10 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The resulting mixture was distilled

Outcomes

Product
Name
Type
product
Smiles
ClCC1=CC=C(C=C1)C[Si](Cl)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.16 g
YIELD: PERCENTYIELD 30%
Name
Type
product
Smiles
Cl[Si](Cl)(Cl)CC1=CC=C(C=C1)C[Si](Cl)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.19 g
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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